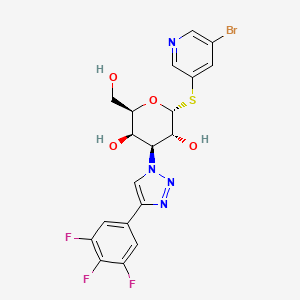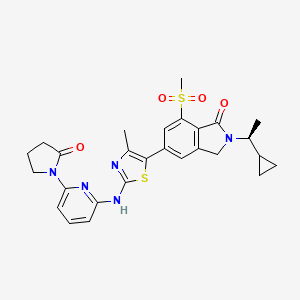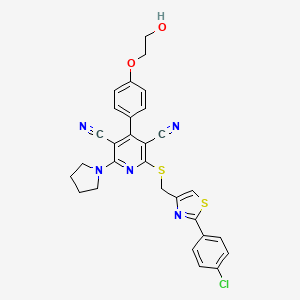
Selvigaltin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GB1211 est un inhibiteur de la galectine-3, un composé conçu pour moduler l'activité de la galectine-3, une lectine liant les β-galactosides. La galectine-3 joue un rôle crucial dans divers processus cellulaires, notamment l'inflammation chronique, les maladies cardiaques et le cancer . Elle est impliquée dans la prolifération cellulaire, l'angiogenèse, l'adhésion cellulaire, l'apoptose, le traitement de l'ARNm et les processus liés aux maladies. GB1211 cible spécifiquement la galectine-3 et s'est avéré prometteur comme traitement potentiel de la cirrhose du foie et du cancer.
Méthodes De Préparation
GB1211 appartient à une série d'inhibiteurs sélectifs de la galectine-3. Le composé a été optimisé pour la biodisponibilité orale tout en conservant une forte affinité (nM) pour la galectine-3. Les voies de synthèse et les conditions réactionnelles de GB1211 n'ont pas été explicitement divulguées dans la littérature disponible. le processus d'optimisation a consisté à ajuster les paramètres physico-chimiques d'une série de monogalactosides disubstitués. Ces modifications ont conduit au développement de GB1211, un composé biodisponible par voie orale présentant une puissante activité inhibitrice de la galectine-3.
Analyse Des Réactions Chimiques
GB1211 inhibe la fibrose induite par les macrophages et les myofibroblastes dans la maladie hépatique cirrhotique. Les monocytes se différencient en macrophages lors de leur activation par l'inflammation, l'infection ou les blessures. GB1211 réduit l'expression des gènes profibrotiques dans les myofibroblastes hépatiques et affiche une activité antifibrotique dans les modèles murins de fibrose hépatique et de fibrose pulmonaire . Bien que les réactifs et les conditions spécifiques de la synthèse de GB1211 ne soient pas disponibles, ses effets pharmacologiques mettent en évidence sa valeur thérapeutique potentielle.
4. Applications de la recherche scientifique
Les applications de GB1211 vont au-delà de la fibrose. Son utilisation dans la recherche couvre divers domaines :
Chimie : GB1211 est un outil précieux pour étudier les interactions de la galectine-3 et développer des thérapies ciblant la galectine-3.
Biologie : Les chercheurs étudient son impact sur le comportement cellulaire, les réponses immunitaires et le remodelage tissulaire.
Médecine : Les essais cliniques explorent l'efficacité de GB1211 dans le traitement de la cirrhose du foie et du cancer.
Industrie : La biodisponibilité orale de GB1211 en fait un candidat attractif pour l'inhibition systémique de la galectine-3.
5. Mécanisme d'action
GB1211 exerce ses effets en se liant sélectivement à la galectine-3. En inhibant l'activité de la galectine-3, il module les processus liés à l'inflammation, la fibrose et les microenvironnements tumoraux. Les cibles moléculaires et les voies impliquées sont encore à l'étude, mais l'impact de GB1211 sur l'expression des gènes fibroblastiques suggère son rôle dans la différenciation des myofibroblastes et la production de collagène .
Applications De Recherche Scientifique
GB1211’s applications extend beyond fibrosis. Its use in research spans various fields:
Chemistry: GB1211 serves as a valuable tool for studying galectin-3 interactions and developing galectin-3-targeted therapies.
Biology: Researchers investigate its impact on cell behavior, immune responses, and tissue remodeling.
Medicine: Clinical trials explore GB1211’s efficacy in liver cirrhosis and cancer treatment.
Industry: GB1211’s oral bioavailability makes it an attractive candidate for systemic galectin-3 inhibition.
Mécanisme D'action
GB1211 exerts its effects by selectively binding to galectin-3. By inhibiting galectin-3 activity, it modulates processes related to inflammation, fibrosis, and tumor microenvironments. The molecular targets and pathways involved are still under investigation, but GB1211’s impact on fibrotic gene expression suggests its role in myofibroblast differentiation and collagen production .
Comparaison Avec Des Composés Similaires
Bien que les comparaisons détaillées soient limitées, GB1211 se distingue par sa combinaison de forte affinité, de biodisponibilité orale et d'inhibition spécifique de la galectine-3. Des composés similaires incluent d'autres inhibiteurs de la galectine-3, tels que GB0139 (actuellement en développement clinique pour la fibrose pulmonaire idiopathique) et d'autres agents ciblant la galectine-3 .
Propriétés
Numéro CAS |
1978336-95-6 |
|---|---|
Formule moléculaire |
C19H16BrF3N4O4S |
Poids moléculaire |
533.3 g/mol |
Nom IUPAC |
(2R,3R,4S,5R,6R)-2-(5-bromopyridin-3-yl)sulfanyl-6-(hydroxymethyl)-4-[4-(3,4,5-trifluorophenyl)triazol-1-yl]oxane-3,5-diol |
InChI |
InChI=1S/C19H16BrF3N4O4S/c20-9-3-10(5-24-4-9)32-19-18(30)16(17(29)14(7-28)31-19)27-6-13(25-26-27)8-1-11(21)15(23)12(22)2-8/h1-6,14,16-19,28-30H,7H2/t14-,16+,17+,18-,19-/m1/s1 |
Clé InChI |
FNCLKJPMEFPXOR-QFACEVIFSA-N |
SMILES isomérique |
C1=C(C=C(C(=C1F)F)F)C2=CN(N=N2)[C@H]3[C@H]([C@H](O[C@@H]([C@@H]3O)SC4=CC(=CN=C4)Br)CO)O |
SMILES canonique |
C1=C(C=C(C(=C1F)F)F)C2=CN(N=N2)C3C(C(OC(C3O)SC4=CC(=CN=C4)Br)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[5-(benzenesulfonamido)-6-chloropyridin-3-yl]-N-methylpyridine-3-carboxamide](/img/structure/B10821518.png)
![(2R)-3-(1H-indol-3-yl)-2-[(4-methoxyphenyl)carbamoylamino]-N-[(1-pyridin-3-ylcyclohexyl)methyl]propanamide](/img/structure/B10821524.png)
![7-methoxy-3-methyl-2-[1-[[4-(trifluoromethoxy)phenyl]methyl]pyrazol-4-yl]-1H-quinolin-4-one](/img/structure/B10821527.png)
![5-[Ethyl(methoxy)phosphoryl]-2-(4-fluorophenyl)-1,3-benzoxazole](/img/structure/B10821531.png)
![benzyl N-[(2S)-3-methyl-1-[[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]amino]pentan-2-yl]amino]-1-oxobutan-2-yl]carbamate](/img/structure/B10821532.png)


![2-[(13S)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid](/img/structure/B10821550.png)
![(1R,3S,4aS,5R,8aR)-3-[tert-butyl(dimethyl)silyl]oxy-1-methyl-5-triethylsilyloxy-3,4,4a,5,6,7,8,8a-octahydro-2H-naphthalene-1-carboxylic acid](/img/structure/B10821552.png)
![Benzamide, 2-fluoro-N-[(1R)-1-[[1-(1H-indazol-5-yl)-3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-8-yl]carbonyl]-2-methylpropyl]-5-(trifluoromethyl)-](/img/structure/B10821563.png)
![N-[3-[5-(5-ethoxypyridin-2-yl)-4-(2-fluorophenyl)-1,2,4-triazol-3-yl]cyclobutyl]pyridine-2-carboxamide](/img/structure/B10821564.png)
![benzyl N-[(1S,2S)-2-(tert-butoxy)-1-{[(1S)-2-cyclohexyl-1-{[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamoyl}ethyl]carbamoyl}propyl]carbamate](/img/structure/B10821575.png)

![[(2R)-1-[[4-[[3-[(4-fluorophenyl)methylsulfanyl]phenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol](/img/structure/B10821592.png)
